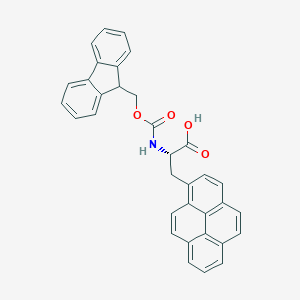

Fmoc-3-pyrenyl-L-alanine

Description

Structure

3D Structure

Propriétés

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-pyren-1-ylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H25NO4/c36-33(37)30(18-23-15-14-22-13-12-20-6-5-7-21-16-17-24(23)32(22)31(20)21)35-34(38)39-19-29-27-10-3-1-8-25(27)26-9-2-4-11-28(26)29/h1-17,29-30H,18-19H2,(H,35,38)(H,36,37)/t30-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXZMJSJQWMANBG-PMERELPUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=C5C=CC6=CC=CC7=C6C5=C(C=C7)C=C4)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=C5C=CC6=CC=CC7=C6C5=C(C=C7)C=C4)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H25NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80373224 | |

| Record name | Fmoc-3-pyrenyl-L-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80373224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

511.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

183071-07-0 | |

| Record name | Fmoc-3-pyrenyl-L-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80373224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-2-(((9H-fluoren-9-yl)methoxy)carbonylamino)-3-(pyren-1-yl)propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Photophysical Properties of Fmoc-3-pyrenyl-L-alanine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-3-pyrenyl-L-alanine is a synthetic amino acid derivative that incorporates the highly fluorescent pyrene moiety. This compound is a valuable tool in peptide synthesis and bioconjugation, serving as a fluorescent probe to investigate protein structure, dynamics, and interactions.[1] The pyrene group's unique photophysical properties, including its sensitivity to the local environment and its capacity for excimer formation, allow for nuanced insights into biological systems.[1] This technical guide provides a comprehensive overview of the core photophysical properties of Fmoc-3-pyrenyl-L-alanine, detailed experimental protocols for their characterization, and a workflow for its application.

While specific quantitative photophysical data for Fmoc-3-pyrenyl-L-alanine is not extensively documented in publicly available literature, the well-characterized behavior of the pyrene chromophore allows for reliable estimations. The photophysical properties of pyrene-containing molecules are largely dictated by the pyrene moiety itself.

Core Photophysical Properties

The photophysical characteristics of Fmoc-3-pyrenyl-L-alanine are dominated by the pyrene chromophore. Key properties include its absorption and emission spectra, fluorescence quantum yield, and fluorescence lifetime. These parameters can be influenced by the solvent environment and the proximity of other pyrene molecules.

Absorption and Emission Spectra

The absorption spectrum of the pyrene moiety typically exhibits multiple bands in the ultraviolet region. The emission spectrum is characterized by a well-defined vibronic structure for the monomeric form and a distinct, broad, red-shifted band for the excimer form.

| Property | Wavelength Range (nm) | Notes |

| Absorption (Monomer) | ~330 - 350 | The S₀ → S₂ transition is stronger than the S₀ → S₁ transition. |

| Emission (Monomer) | ~370 - 400 | Shows characteristic vibronic bands. The ratio of the intensities of these bands can be sensitive to solvent polarity. |

| Emission (Excimer) | ~450 - 550 | A broad, structureless band that appears at higher concentrations or when two pyrene moieties are in close proximity. |

Fluorescence Quantum Yield and Lifetime

The fluorescence quantum yield (ΦF) represents the efficiency of the fluorescence process, while the fluorescence lifetime (τF) is the average time the molecule spends in the excited state. Pyrene and its derivatives are known for their relatively high quantum yields and long lifetimes.

| Property | Typical Value | Conditions |

| Fluorescence Quantum Yield (ΦF) | 0.3 - 0.7 | Highly dependent on the solvent and the absence of quenchers. |

| Fluorescence Lifetime (τF) | 10 - 400 ns | The long lifetime is a key feature, allowing for sensitivity to dynamic processes. |

Experimental Protocols

The following are detailed methodologies for the key experiments required to characterize the photophysical properties of Fmoc-3-pyrenyl-L-alanine.

Sample Preparation

-

Solvent Selection: Choose a range of solvents of varying polarity (e.g., cyclohexane, dioxane, acetonitrile, ethanol, water) to assess solvatochromic effects. Ensure solvents are of spectroscopic grade.

-

Concentration: Prepare a stock solution of Fmoc-3-pyrenyl-L-alanine in a suitable solvent (e.g., DMSO or DMF). For absorption and monomer fluorescence measurements, prepare dilute solutions (1-10 µM) to avoid aggregation and inner filter effects. For excimer fluorescence studies, a concentration series (e.g., 1 µM to 1 mM) will be required.

-

Degassing: For accurate quantum yield and lifetime measurements, it is crucial to remove dissolved oxygen, a known fluorescence quencher, from the solutions. This can be achieved by bubbling an inert gas (e.g., argon or nitrogen) through the cuvette for 15-20 minutes.

Absorption Spectroscopy

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Measurement:

-

Record a baseline spectrum with a cuvette containing the pure solvent.

-

Measure the absorption spectrum of the sample solution from approximately 300 nm to 400 nm.

-

Ensure the maximum absorbance is within the linear range of the instrument (typically < 1.0).

-

-

Data Analysis: Identify the wavelengths of maximum absorption (λmax). Calculate the molar extinction coefficient (ε) using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration, and l is the path length of the cuvette.

Fluorescence Spectroscopy

-

Instrumentation: Use a spectrofluorometer equipped with a high-sensitivity detector.

-

Measurement:

-

Emission Spectrum: Excite the sample at one of its absorption maxima (e.g., 340 nm). Record the emission spectrum from approximately 350 nm to 600 nm.

-

Excitation Spectrum: Set the emission monochromator to the wavelength of maximum fluorescence intensity and scan the excitation wavelengths. The resulting spectrum should resemble the absorption spectrum.

-

-

Data Analysis: Determine the wavelengths of maximum emission (λem) for both monomer and excimer species (if present). Analyze the vibronic structure of the monomer emission.

Fluorescence Quantum Yield Determination (Relative Method)

-

Standard Selection: Choose a well-characterized fluorescence standard with a known quantum yield and absorption/emission in a similar spectral region (e.g., quinine sulfate in 0.1 M H₂SO₄, ΦF = 0.54).

-

Measurement:

-

Measure the absorbance of both the sample and the standard at the chosen excitation wavelength. Adjust concentrations so that the absorbances are low and similar (ideally < 0.1).

-

Record the fluorescence emission spectra of both the sample and the standard under identical instrument settings.

-

-

Calculation: The quantum yield of the sample (ΦF,sample) can be calculated using the following equation:

ΦF,sample = ΦF,std * (Isample / Istd) * (Astd / Asample) * (nsample² / nstd²)

where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

Fluorescence Lifetime Measurement (Time-Correlated Single Photon Counting - TCSPC)

-

Instrumentation: Use a TCSPC system with a pulsed light source (e.g., a laser diode or LED) with an excitation wavelength in the absorption range of the sample (e.g., 340 nm).

-

Measurement:

-

Acquire the instrument response function (IRF) using a scattering solution (e.g., a dilute solution of non-dairy creamer).

-

Measure the fluorescence decay of the sample.

-

-

Data Analysis: The fluorescence decay data is fitted to a multi-exponential decay model using deconvolution software. The quality of the fit is assessed by the chi-squared (χ²) value. The intensity-weighted average lifetime can then be calculated.

Experimental Workflows and Applications

As Fmoc-3-pyrenyl-L-alanine is primarily used as a building block in peptide synthesis to create fluorescently labeled peptides, a key workflow involves its incorporation into a peptide sequence and the subsequent use of its fluorescent properties to study peptide structure and interactions.

This workflow illustrates the incorporation of Fmoc-3-pyrenyl-L-alanine into a peptide via solid-phase peptide synthesis. Once the labeled peptide is purified, its photophysical properties are characterized. These properties are then exploited in various biophysical assays to study phenomena such as protein folding, intermolecular interactions, and membrane binding. The sensitivity of the pyrene fluorescence to its local environment makes it an excellent probe for detecting conformational changes. Furthermore, its ability to form excimers provides a means to monitor proximity between different parts of a peptide or between interacting peptides. The long fluorescence lifetime and distinct spectral properties also make it a suitable donor or acceptor in Fluorescence Resonance Energy Transfer (FRET) experiments for distance measurements.[2]

References

Synthesis and Characterization of Fmoc-3-pyrenyl-L-alanine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of N-α-(9-Fluorenylmethoxycarbonyl)-3-(1-pyrenyl)-L-alanine (Fmoc-3-pyrenyl-L-alanine). This fluorescent amino acid derivative is a valuable tool in peptide synthesis, bioconjugation, and the development of fluorescent probes for studying protein interactions and dynamics.[1] This document outlines a detailed, two-step synthetic protocol, starting from 1-pyrenecarboxaldehyde, followed by comprehensive characterization methodologies including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC). All quantitative data is summarized in structured tables, and experimental workflows are visualized using Graphviz diagrams to facilitate understanding and implementation in a laboratory setting.

Introduction

Fmoc-3-pyrenyl-L-alanine is a non-canonical amino acid that incorporates the highly fluorescent pyrene moiety. The pyrene group's unique photophysical properties, including its long fluorescence lifetime and sensitivity to the local microenvironment, make it an exceptional fluorescent probe. When incorporated into peptides or proteins, it allows for the sensitive detection of conformational changes, binding events, and protein-protein interactions. The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group allows for its direct use in standard solid-phase peptide synthesis (SPPS).

This guide details a robust synthetic route and the analytical techniques required to confirm the identity and purity of the final product, providing researchers with the necessary information to produce and characterize this valuable molecular tool.

Synthesis Workflow

The synthesis of Fmoc-3-pyrenyl-L-alanine is proposed as a two-stage process. The first stage involves the synthesis of the precursor amino acid, L-3-(1'-pyrenyl)alanine (Pya), followed by the protection of its α-amino group with the Fmoc moiety.

Stage 1: Synthesis of L-3-(1'-pyrenyl)alanine (Pya)

An efficient method for the asymmetric synthesis of L-3-(1'-pyrenyl)alanine has been reported, which proceeds via the hydrogenation of a chiral piperazine-2,5-dione derivative.[2]

Experimental Protocol:

-

Condensation: 1-Pyrenecarboxaldehyde is condensed with a chiral 1-acetyl-6-methyl-piperazine-2,5-dione to form the corresponding 3-pyrenemethylidene derivative.

-

Asymmetric Hydrogenation: The resulting product is subjected to asymmetric hydrogenation to stereoselectively introduce the desired L-configuration.

-

Hydrolysis: The chiral auxiliary is removed by acidic hydrolysis to yield L-3-(1'-pyrenyl)alanine.

Stage 2: N-α-Fmoc Protection

The free α-amino group of L-3-(1'-pyrenyl)alanine is protected using N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) under basic conditions.

Experimental Protocol:

-

Dissolution: L-3-(1'-pyrenyl)alanine (1.0 eq.) is dissolved in a 1:1 mixture of 1,4-dioxane and a 10% aqueous sodium carbonate solution.

-

Addition of Fmoc-OSu: Fmoc-OSu (1.1 eq.) is added portion-wise to the stirred solution at room temperature.

-

Reaction: The reaction mixture is stirred at room temperature for 12-16 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: The reaction mixture is diluted with water and washed with diethyl ether to remove unreacted Fmoc-OSu and by-products.

-

Acidification: The aqueous layer is cooled to 0 °C and acidified to pH 2 with 1 M HCl.

-

Extraction: The precipitated product is extracted with ethyl acetate.

-

Drying and Concentration: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.

-

Purification: The crude product is purified by column chromatography on silica gel using a gradient of methanol in dichloromethane.

Characterization Data

The identity and purity of the synthesized Fmoc-3-pyrenyl-L-alanine should be confirmed by a combination of spectroscopic and chromatographic techniques.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₃₄H₂₅NO₄ | [1][3] |

| Molecular Weight | 511.57 g/mol | [1][3] |

| Appearance | Off-white powder | [1] |

| Melting Point | ~205.5 °C | [3] |

| Optical Rotation [α]D | -80.1° (c=0.3, DMF) | [3] |

| Purity (HPLC) | ≥ 99% | [1] |

NMR Spectroscopy

High-resolution ¹H and ¹³C NMR spectroscopy are essential for structural elucidation. The expected chemical shifts are based on the known values for the Fmoc and pyrene moieties, and alanine derivatives.

Expected ¹H NMR (400 MHz, DMSO-d₆) Chemical Shifts (δ, ppm):

| Assignment | Expected Chemical Shift (ppm) |

| Pyrene-H | 7.8 - 8.5 (m, 9H) |

| Fmoc-H | 7.2 - 7.9 (m, 8H) |

| NH | ~7.5 (d) |

| α-CH | ~4.3 (m, 1H) |

| β-CH₂ | ~3.5 (m, 2H) |

| Fmoc-CH | ~4.2 (t, 1H) |

| Fmoc-CH₂ | ~4.1 (d, 2H) |

Expected ¹³C NMR (100 MHz, DMSO-d₆) Chemical Shifts (δ, ppm):

| Assignment | Expected Chemical Shift (ppm) |

| C=O (Carboxyl) | ~173 |

| C=O (Fmoc) | ~156 |

| Pyrene-C | 123 - 131 |

| Fmoc-C | 120 - 144 |

| α-C | ~55 |

| β-C | ~36 |

| Fmoc-CH | ~47 |

| Fmoc-CH₂ | ~66 |

Mass Spectrometry

Electrospray ionization mass spectrometry (ESI-MS) should be used to confirm the molecular weight of the compound.

Expected Mass Spectrum Data:

| Ion | [M+H]⁺ | [M+Na]⁺ |

| Calculated m/z | 512.18 | 534.16 |

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC is used to determine the purity of the final product.

HPLC Analysis Workflow:

Typical HPLC Conditions:

| Parameter | Condition |

| Column | C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in water |

| Mobile Phase B | 0.1% Trifluoroacetic acid (TFA) in acetonitrile |

| Gradient | 5% to 95% B over 30 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 265 nm and 345 nm (pyrene absorbance) |

| Fluorescence (Excitation: 345 nm, Emission: 375-395 nm) |

Applications

Fmoc-3-pyrenyl-L-alanine is a versatile building block with numerous applications in chemical biology and drug development:

-

Fluorescent Labeling of Peptides: Its incorporation into peptides allows for sensitive fluorescent detection and quantification.

-

Probing Protein-Protein Interactions: The sensitivity of the pyrene fluorescence to the local environment can be used to monitor binding events and conformational changes.[1]

-

Studying Peptide Self-Assembly: The pyrene moiety can act as a reporter on the aggregation state of peptides.

-

Development of Fluorescent Biosensors: Peptides containing this amino acid can be designed to act as sensors for specific analytes.

Conclusion

This technical guide provides a comprehensive framework for the synthesis and characterization of Fmoc-3-pyrenyl-L-alanine. The detailed protocols and expected analytical data will aid researchers in the successful production and validation of this important fluorescent amino acid derivative. The availability of this building block will facilitate further advancements in the study of peptides and proteins, and the development of novel diagnostic and therapeutic agents.

References

Fmoc-3-pyrenyl-L-alanine: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Fmoc-3-pyrenyl-L-alanine, a key building block in peptide chemistry and a powerful tool for biophysical studies. This document details its chemical properties, and provides comprehensive experimental protocols for its application in solid-phase peptide synthesis and fluorescence-based interaction studies.

Core Compound Data

Fmoc-3-pyrenyl-L-alanine is a derivative of the amino acid alanine, featuring a 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group on the amine and a pyrenyl group attached to the side chain. The Fmoc group provides a base-labile protecting group essential for stepwise peptide synthesis, while the pyrene moiety serves as a versatile fluorescent probe sensitive to its microenvironment.

| Property | Value | Reference |

| CAS Number | 183071-07-0 | [1][2] |

| Molecular Weight | 511.58 g/mol | [1] |

| Molecular Formula | C₃₄H₂₅NO₄ | [1] |

| Appearance | Off-white powder | [1] |

| Purity | ≥ 99% (HPLC) | [1] |

| Storage Conditions | 0-8 °C | [1] |

Applications in Research and Development

The unique bifunctional nature of Fmoc-3-pyrenyl-L-alanine makes it a valuable reagent in several areas of research:

-

Peptide Synthesis: It serves as a building block for the introduction of a fluorescent label at a specific position within a peptide sequence during solid-phase peptide synthesis (SPPS).[1]

-

Fluorescent Probes: The pyrene group's fluorescence is highly sensitive to the polarity of its local environment, making it an excellent probe for studying protein folding, conformational changes, and intermolecular interactions.[1]

-

Biomolecular Interaction Studies: It is employed in fluorescence resonance energy transfer (FRET) and fluorescence quenching assays to investigate the binding of peptides to proteins, nucleic acids, and other molecules.[1]

-

Materials Science: The pyrene moiety's ability to form π-π stacking interactions is utilized in the development of novel nanomaterials and functionalized surfaces.[1]

Experimental Protocols

Incorporation of Fmoc-3-pyrenyl-L-alanine into Peptides via Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual Fmoc-based solid-phase synthesis of a peptide containing a 3-pyrenyl-L-alanine residue.

Materials:

-

Fmoc-protected amino acids (including Fmoc-3-pyrenyl-L-alanine)

-

Rink Amide resin (or other suitable solid support)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Piperidine

-

N,N'-Diisopropylcarbodiimide (DIC)

-

OxymaPure® or HOBt

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Water

-

Diethyl ether

-

Solid-phase synthesis vessel

-

Shaker

Methodology:

-

Resin Swelling: Swell the Rink Amide resin in DMF for 1-2 hours in the synthesis vessel.

-

Fmoc Deprotection:

-

Treat the resin with a solution of 20% piperidine in DMF for 5 minutes.

-

Drain the solution.

-

Repeat the treatment with 20% piperidine in DMF for 15 minutes.

-

Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

-

-

Amino Acid Coupling (for standard amino acids):

-

Dissolve the Fmoc-amino acid (3 equivalents to the resin loading) and OxymaPure® (3 equivalents) in DMF.

-

Add DIC (3 equivalents) to the solution and pre-activate for 5 minutes.

-

Add the activated amino acid solution to the resin and shake for 1-2 hours.

-

Wash the resin with DMF (3 times) and DCM (3 times).

-

-

Incorporation of Fmoc-3-pyrenyl-L-alanine:

-

Follow the same coupling procedure as in step 3, using Fmoc-3-pyrenyl-L-alanine. Due to its bulky nature, the coupling time may be extended to 4 hours or overnight to ensure complete reaction. A coupling agent like HATU may be used to improve efficiency.

-

-

Chain Elongation: Repeat steps 2 and 3 (or 4 for the pyrenylalanine residue) for each subsequent amino acid in the peptide sequence.

-

Final Fmoc Deprotection: After the final amino acid is coupled, perform the Fmoc deprotection as described in step 2.

-

Cleavage and Deprotection:

-

Wash the resin with DCM and dry under vacuum.

-

Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5).

-

Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

-

Peptide Precipitation:

-

Precipitate the peptide from the filtrate by adding cold diethyl ether.

-

Centrifuge to pellet the peptide and decant the ether.

-

Wash the peptide pellet with cold diethyl ether twice.

-

Dry the crude peptide under vacuum.

-

-

Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Fluorescence Quenching Assay for Peptide-Ligand Interaction

This protocol describes a fluorescence quenching experiment to determine the binding affinity of a pyrenylalanine-containing peptide to a ligand (quencher).

Materials:

-

Purified pyrenylalanine-labeled peptide

-

Ligand (quencher) of interest

-

Buffer solution (e.g., phosphate-buffered saline, pH 7.4)

-

Spectrofluorometer

-

Quartz cuvette

Methodology:

-

Instrument Setup:

-

Turn on the spectrofluorometer and allow the lamp to warm up for at least 30 minutes.

-

Set the excitation wavelength for pyrene (typically around 345 nm).

-

Set the emission wavelength range to scan from 360 nm to 550 nm to observe both monomer and potential excimer fluorescence.

-

Set the excitation and emission slit widths (e.g., 5 nm).

-

-

Sample Preparation:

-

Prepare a stock solution of the pyrenylalanine-labeled peptide in the buffer at a known concentration (e.g., 1 µM).

-

Prepare a concentrated stock solution of the ligand in the same buffer.

-

-

Initial Fluorescence Measurement (F₀):

-

Add a known volume of the peptide solution to the quartz cuvette.

-

Record the fluorescence emission spectrum. The intensity at the emission maximum is F₀.

-

-

Titration with Ligand:

-

Add a small aliquot of the ligand stock solution to the cuvette.

-

Mix gently and allow the solution to equilibrate for 2-5 minutes.

-

Record the fluorescence emission spectrum. The intensity at the emission maximum is F.

-

Repeat the previous two steps to obtain fluorescence measurements at increasing ligand concentrations.

-

-

Data Analysis:

-

Correct the fluorescence intensities for dilution.

-

Plot the ratio of the initial fluorescence to the measured fluorescence (F₀/F) against the concentration of the ligand ([Q]).

-

Analyze the data using the Stern-Volmer equation: F₀/F = 1 + Ksv[Q] where Ksv is the Stern-Volmer quenching constant.

-

For binding constant (Ka) determination, if the quenching is due to complex formation, the data can be fit to appropriate binding models (e.g., using a plot of 1/(F₀-F) vs 1/[Q]).

-

References

In-Depth Technical Guide: Solubility of Fmoc-3-pyrenyl-L-alanine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Fmoc-3-pyrenyl-L-alanine, a fluorescent amino acid derivative crucial for peptide synthesis, drug development, and biomolecular studies. Due to the limited availability of specific quantitative solubility data in public literature, this guide also furnishes a detailed experimental protocol for determining its solubility in a laboratory setting.

Introduction to Fmoc-3-pyrenyl-L-alanine

Fmoc-3-pyrenyl-L-alanine is a synthetic amino acid derivative that incorporates a pyrene moiety attached to an alanine backbone, with the amino group protected by a fluorenylmethyloxycarbonyl (Fmoc) group.[1][2] This unique structure provides a fluorescent label that is invaluable for tracking peptide interactions, studying protein folding and dynamics, and developing novel drug delivery systems.[1][2] The pyrene group's ability to form π-π stacking interactions also makes it useful in materials science for creating functionalized surfaces.[1][2]

Physicochemical Properties

A foundational understanding of the physicochemical properties of Fmoc-3-pyrenyl-L-alanine is essential for its effective use.

| Property | Value | Reference |

| Synonyms | Fmoc-L-Ala(pyrenyl)-OH | [1] |

| CAS Number | 183071-07-0 | [1][2] |

| Molecular Formula | C₃₄H₂₅NO₄ | [1][2] |

| Molecular Weight | 511.58 g/mol | [1][2] |

| Appearance | Off-white powder | [1][2] |

| Purity | ≥ 99% (HPLC) | [1][2] |

| Storage Conditions | 0-8 °C | [1][2] |

Solubility Profile

Quantitative solubility data for Fmoc-3-pyrenyl-L-alanine is not extensively available in peer-reviewed literature or chemical databases. However, based on the general solubility of Fmoc-protected amino acids with large aromatic side chains, a qualitative solubility profile can be inferred.

Qualitative Solubility of Fmoc-3-pyrenyl-L-alanine:

| Solvent | Abbreviation | General Qualitative Solubility | Notes |

| N,N-Dimethylformamide | DMF | Generally Good | A common solvent for solid-phase peptide synthesis (SPPS); however, prolonged exposure can lead to Fmoc group instability.[3] |

| N-Methyl-2-pyrrolidone | NMP | Generally Good to Excellent | Often a stronger solvent for Fmoc-amino acids than DMF and can improve coupling yields.[3] |

| Dimethyl sulfoxide | DMSO | Generally Good to Excellent | A powerful polar aprotic solvent, often used for challenging sequences or as a co-solvent. |

| Dichloromethane | DCM | Moderate to Limited | Less effective for dissolving polar Fmoc-amino acids and can be problematic in Fmoc-based SPPS due to reactivity with piperidine.[3] |

| Tetrahydrofuran | THF | Moderate | Can be used, sometimes in mixtures, but generally less effective than DMF or NMP.[3] |

| Acetonitrile | ACN | Sparingly Soluble | Often used in reversed-phase HPLC but not a primary solvent for dissolution in synthesis. |

| Water | H₂O | Sparingly Soluble | The large, hydrophobic pyrene and Fmoc groups significantly limit solubility in aqueous solutions. |

| Methanol / Ethanol | MeOH / EtOH | Sparingly Soluble | The compound is expected to have low solubility in simple alcohols. |

Experimental Protocol for Solubility Determination

The following is a standard protocol for the quantitative determination of the solubility of Fmoc-3-pyrenyl-L-alanine in a given solvent. This method utilizes High-Performance Liquid Chromatography (HPLC) for accurate quantification.

4.1. Materials and Equipment

-

Fmoc-3-pyrenyl-L-alanine

-

Selected solvents (e.g., DMF, NMP, DMSO) of high purity

-

Analytical balance

-

Vortex mixer

-

Thermostatic shaker/incubator

-

Centrifuge

-

Calibrated volumetric flasks and pipettes

-

HPLC system with a UV detector

-

Reversed-phase C18 HPLC column

-

Syringe filters (0.22 µm)

4.2. Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of Fmoc-3-pyrenyl-L-alanine to a known volume (e.g., 1 mL) of the selected solvent in a sealed vial. The excess solid should be clearly visible.

-

Equilibrate the mixture by agitation in a thermostatic shaker at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Separation of Undissolved Solid:

-

Centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes) to pellet the undissolved solid.

-

Carefully withdraw a known volume of the supernatant using a calibrated pipette, ensuring no solid particles are disturbed.

-

-

Sample Preparation for Analysis:

-

Dilute the supernatant with a suitable solvent to a concentration that falls within the linear range of the HPLC calibration curve. The dilution factor must be accurately recorded.

-

Filter the diluted sample through a 0.22 µm syringe filter into an HPLC vial.

-

-

HPLC Analysis:

-

Inject the diluted sample into the HPLC system.

-

Use a reversed-phase C18 column and a suitable mobile phase gradient (e.g., water/acetonitrile with 0.1% trifluoroacetic acid).

-

Detect the Fmoc-3-pyrenyl-L-alanine peak by UV absorbance at a wavelength where the pyrene or Fmoc group has strong absorbance (e.g., ~265 nm, ~301 nm, or ~340 nm).

-

-

Quantification:

-

Prepare a series of standard solutions of Fmoc-3-pyrenyl-L-alanine of known concentrations.

-

Generate a calibration curve by plotting the peak area from the HPLC chromatograms against the concentration of the standard solutions.

-

Determine the concentration of the diluted sample by comparing its peak area to the calibration curve.

-

Calculate the original concentration in the saturated solution by multiplying the determined concentration by the dilution factor. This value represents the solubility of the compound in the tested solvent at the specified temperature.

-

Visualizations

Experimental Workflow for Solubility Determination

Caption: Workflow for determining the solubility of Fmoc-3-pyrenyl-L-alanine.

Conclusion

While specific quantitative solubility data for Fmoc-3-pyrenyl-L-alanine remains elusive in the public domain, its qualitative solubility is expected to be good in polar aprotic solvents commonly used in peptide synthesis. For applications requiring precise concentrations, the provided experimental protocol offers a robust method for determining its solubility in various solvents. This information is critical for optimizing reaction conditions, ensuring the purity of synthesized peptides, and advancing research in areas where this fluorescent amino acid derivative is employed.

References

Chemical structure and properties of Fmoc-3-pyrenyl-L-alanine.

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fmoc-3-pyrenyl-L-alanine is a fluorescent, non-canonical amino acid that has garnered significant interest within the scientific community. Its unique photophysical properties, conferred by the pyrene moiety, make it an invaluable tool for investigating peptide and protein structure, function, and dynamics. This technical guide provides an in-depth overview of the chemical structure, properties, synthesis, and applications of Fmoc-3-pyrenyl-L-alanine, with a focus on its utility in peptide synthesis and as a fluorescent probe in biological systems.

Chemical Structure and Properties

Fmoc-3-pyrenyl-L-alanine combines the fluorenylmethyloxycarbonyl (Fmoc) protecting group, standard in solid-phase peptide synthesis, with the fluorescent pyrene group attached to an L-alanine backbone.

Chemical Structure:

Physicochemical and Spectroscopic Data:

A summary of the key quantitative data for Fmoc-3-pyrenyl-L-alanine is presented in Table 1. This data is essential for its application in experimental settings.

| Property | Value | Reference |

| Molecular Formula | C₃₄H₂₅NO₄ | [1] |

| Molecular Weight | 511.57 g/mol | [1] |

| CAS Number | 183071-07-0 | [1] |

| Appearance | Off-white powder | [2] |

| Melting Point | ~205.5 °C | [3] |

| Purity (by HPLC) | ≥ 99% | [2] |

| Storage Temperature | 0-8 °C | [2] |

Note: Spectroscopic data such as NMR, IR, and UV-Vis are highly dependent on the solvent and experimental conditions. The provided data for similar compounds in the references can be used as a guideline.

Experimental Protocols

Synthesis of L-3-(1'-pyrenyl)alanine (Precursor)

An efficient synthesis of the precursor, L-3-(1'-pyrenyl)alanine (Pya), is a critical first step. The following protocol is adapted from established methods.[3]

Methodology:

-

Asymmetric Hydrogenation: The synthesis starts with the classical asymmetric hydrogenation of chiral 1-acetyl-3-pyrenemethylidene-6-methyl-piperazine-2,5-dione.[3]

-

Mild Conditions: The procedure is carried out under mild conditions to ensure high yield and purity of the final product.[3]

-

Boc Protection: The resulting amino acid is then protected with a tert-butoxycarbonyl (Boc) group to yield N-tert-butoxycarbonyl-pyrenylalanine.[3]

Fmoc Protection of L-3-(1'-pyrenyl)alanine

The following is a general protocol for the N-terminal Fmoc protection of an amino acid, which can be adapted for L-3-(1'-pyrenyl)alanine.

Methodology:

-

Dissolution: Dissolve L-3-(1'-pyrenyl)alanine in a suitable solvent such as aqueous acetone or a mixture of dioxane and water.

-

Addition of Base: Add a mild base, such as sodium bicarbonate or sodium carbonate, to the solution to deprotonate the amino group.

-

Addition of Fmoc-OSu: Slowly add a solution of 9-fluorenylmethyl succinimidyl carbonate (Fmoc-OSu) in a suitable organic solvent (e.g., acetone or dioxane) to the reaction mixture.

-

Reaction: Allow the reaction to proceed at room temperature for several hours to overnight with stirring.

-

Work-up: Acidify the reaction mixture with a dilute acid (e.g., HCl) to a pH of 2-3.

-

Extraction: Extract the product into an organic solvent such as ethyl acetate.

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure. The crude product can be further purified by recrystallization or column chromatography.[4]

Solid-Phase Peptide Synthesis (SPPS) using Fmoc-3-pyrenyl-L-alanine

Fmoc-3-pyrenyl-L-alanine can be incorporated into a peptide sequence using standard Fmoc-based solid-phase peptide synthesis protocols.

General Workflow for SPPS:

Caption: General workflow for Fmoc-based solid-phase peptide synthesis.

Detailed Coupling Protocol:

-

Resin Swelling: Swell the resin (e.g., Rink Amide resin) in N,N-dimethylformamide (DMF) for at least one hour.[5]

-

Fmoc Deprotection: Remove the Fmoc group from the resin-bound amino acid by treating it with a 20% solution of piperidine in DMF.[6]

-

Washing: Thoroughly wash the resin with DMF to remove excess piperidine and byproducts.

-

Activation and Coupling:

-

In a separate vessel, dissolve Fmoc-3-pyrenyl-L-alanine (3-5 equivalents), an activating agent such as HATU or HCTU (2.9-4.5 equivalents), in DMF.[7]

-

Add a base like N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine (6-10 equivalents) to the solution to activate the amino acid.[7]

-

Add the activated amino acid solution to the deprotected resin and agitate for 1-3 hours.[7]

-

-

Monitoring: Monitor the completion of the coupling reaction using a qualitative test such as the Kaiser test.[7]

-

Washing: Wash the resin with DMF to remove unreacted reagents.

-

Repeat: Repeat the deprotection, washing, and coupling steps for each subsequent amino acid in the peptide sequence.

-

Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).[6]

-

Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Applications in Research

Fluorescent Probe for a Representative Signaling Pathway

The pyrene moiety of Fmoc-3-pyrenyl-L-alanine makes it an excellent fluorescent probe for studying biological processes. For instance, it can be incorporated into peptides designed to interact with specific components of a signaling pathway. The changes in the fluorescence properties of the pyrene group upon binding or environmental changes can provide valuable insights into the molecular events of the pathway.

Below is a conceptual diagram illustrating how a pyrene-labeled peptide could be used to monitor a simplified kinase signaling pathway.

Caption: Use of a pyrene-labeled peptide to probe a kinase cascade.

In this hypothetical scenario, the pyrene-labeled peptide is designed to bind to the activated form of "Kinase 2." This binding event would likely alter the local environment of the pyrene moiety, leading to a detectable change in its fluorescence emission (e.g., a shift in wavelength or intensity). This would allow researchers to monitor the activation of this specific step in the signaling pathway in real-time.

Other Research Applications

-

Protein Folding and Dynamics: The sensitivity of pyrene's fluorescence to its environment makes it a powerful tool for studying protein folding and conformational changes.[2]

-

Peptide-Membrane Interactions: Fmoc-3-pyrenyl-L-alanine can be used to study how peptides interact with and insert into cell membranes.

-

Materials Science: The pyrene group's ability to form π-π stacking interactions is utilized in the creation of functionalized surfaces and nanomaterials with specific optical properties.[2]

Conclusion

Fmoc-3-pyrenyl-L-alanine is a versatile and powerful tool for chemical biologists, biochemists, and materials scientists. Its unique combination of a standard protecting group for peptide synthesis and a highly sensitive fluorescent moiety allows for the creation of sophisticated molecular probes to investigate complex biological systems and to design novel biomaterials. The experimental protocols and data presented in this guide provide a solid foundation for researchers to incorporate this valuable compound into their studies.

References

- 1. FMOC-3-(1-PYRENYL)-L-ALANINE CAS#: 183071-07-0 [chemicalbook.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Efficient synthesis of pyrenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ajpamc.com [ajpamc.com]

- 5. chem.uci.edu [chem.uci.edu]

- 6. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 7. benchchem.com [benchchem.com]

Fmoc-3-pyrenyl-L-alanine: A Technical Guide to its Application as a Fluorescent Probe in Protein Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-3-pyrenyl-L-alanine is a fluorescently labeled amino acid that serves as a powerful tool for investigating protein structure, dynamics, and interactions. This versatile probe combines the Fmoc (9-fluorenylmethyloxycarbonyl) protecting group, essential for solid-phase peptide synthesis (SPPS), with the environmentally sensitive fluorophore, pyrene.[1][2][3] The unique photophysical properties of the pyrene moiety, including its long fluorescence lifetime and sensitivity to the polarity of its local environment, make it an invaluable reporter for a wide range of protein studies.[4][5][6][7] This technical guide provides an in-depth overview of the core principles, experimental protocols, and data analysis associated with the use of Fmoc-3-pyrenyl-L-alanine in protein research.

Core Principles of Pyrene Fluorescence

The utility of Fmoc-3-pyrenyl-L-alanine as a fluorescent probe stems from the distinct characteristics of the pyrene fluorophore.

Environmental Sensitivity and the Py Value

The fluorescence emission spectrum of the pyrene monomer exhibits a characteristic fine structure with five distinct vibronic bands.[4] The relative intensities of these bands, particularly the ratio of the first peak (I1 at ~375 nm) to the third peak (I3 at ~385 nm), known as the Py value (I1/I3) , are highly sensitive to the polarity of the surrounding microenvironment.[4] In a polar environment, the I1 peak is more intense, resulting in a higher Py value. Conversely, in a non-polar, hydrophobic environment, the I3 peak intensity increases, leading to a lower Py value. This property allows researchers to probe changes in the local environment of the pyrene-labeled residue within a protein, for instance, upon protein folding, conformational changes, or binding to other molecules.[4][5][8]

Excimer Formation

A hallmark of pyrene is its ability to form an "excimer" (excited-state dimer) when two pyrene molecules are in close proximity (approximately 10 Å).[4][5] This results in a broad, red-shifted fluorescence emission centered around 460-550 nm, which is distinct from the structured monomer emission.[4][5] The ratio of excimer to monomer fluorescence intensity can be used as a spectroscopic ruler to monitor processes that bring two pyrene-labeled molecules or domains together, such as protein dimerization, oligomerization, or specific intramolecular folding events.[4][9] The unusually long fluorescence lifetime of pyrene (>100 ns) is a key factor that facilitates the formation of excimers.[4][5]

Data Presentation: Photophysical Properties

While specific quantitative data for Fmoc-3-pyrenyl-L-alanine is not extensively documented in publicly available literature, the following table summarizes the general photophysical properties of pyrene and its derivatives, which can serve as a useful reference. Researchers are strongly encouraged to experimentally determine the specific properties for their particular peptide conjugate and experimental conditions.

| Property | Value | Reference(s) |

| Molar Extinction Coefficient (ε) | ~40,000 M-1cm-1 at ~338 nm (in Methanol) | [4] |

| Excitation Maximum (Monomer) | ~340-346 nm | [1][8] |

| Emission Maxima (Monomer) | Band I: ~375 nm, Band III: ~385 nm | [4] |

| Emission Maximum (Excimer) | ~460-550 nm | [4][5] |

| Fluorescence Lifetime (τ) | >100 ns (Monomer) | [4][5] |

| Förster Distance (R0) for FRET with Tryptophan | ~28 Å | [8] |

Experimental Protocols

This section provides detailed methodologies for the incorporation of Fmoc-3-pyrenyl-L-alanine into peptides and its subsequent use in protein studies.

Incorporation of Fmoc-3-pyrenyl-L-alanine into Peptides via Solid-Phase Peptide Synthesis (SPPS)

Standard Fmoc-based solid-phase peptide synthesis (SPPS) protocols can be used to incorporate Fmoc-3-pyrenyl-L-alanine into a peptide sequence.[10][11][12][13]

Materials:

-

Fmoc-protected amino acids (including Fmoc-3-pyrenyl-L-alanine)

-

SPPS resin (e.g., Wang resin for C-terminal acid, Rink amide resin for C-terminal amide)[10][12]

-

Coupling reagents (e.g., HBTU, HATU)

-

Activator base (e.g., DIPEA, NMM)

-

Fmoc deprotection solution (e.g., 20% piperidine in DMF)

-

Solvents: Dimethylformamide (DMF), Dichloromethane (DCM)

-

Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H2O)

-

Cold diethyl ether

Protocol:

-

Resin Swelling: Swell the resin in DMF for 30-60 minutes.

-

Fmoc Deprotection: Remove the Fmoc group from the resin-bound amino acid by treating with 20% piperidine in DMF.

-

Washing: Thoroughly wash the resin with DMF.

-

Amino Acid Coupling:

-

Activate Fmoc-3-pyrenyl-L-alanine (or other Fmoc-amino acid) by dissolving it with a coupling reagent (e.g., HBTU) and an activator base (e.g., DIPEA) in DMF.

-

Add the activated amino acid solution to the resin and allow the coupling reaction to proceed for 1-2 hours. The progress of the reaction can be monitored using a Kaiser test.

-

-

Washing: Wash the resin with DMF to remove unreacted reagents.

-

Repeat: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

-

Final Deprotection: After the final coupling step, remove the N-terminal Fmoc group.

-

Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups by treating the resin with a cleavage cocktail for 2-3 hours.

-

Precipitation: Precipitate the crude peptide by adding cold diethyl ether.

-

Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).[7][14][15][16][17]

-

Characterization: Confirm the identity and purity of the peptide by mass spectrometry.[18][19][20][21]

Fluorescence Quenching Assay to Determine Binding Affinity (Kd)

Fluorescence quenching is a powerful technique to quantify the binding affinity between a pyrene-labeled peptide and a protein of interest.[22][][24] The binding event can either quench or enhance the pyrene fluorescence, and this change can be used to determine the dissociation constant (Kd).

Materials:

-

Purified pyrene-labeled peptide

-

Purified protein of interest

-

Assay buffer (e.g., phosphate-buffered saline, Tris buffer)

-

Spectrofluorometer

Protocol:

-

Sample Preparation: Prepare a stock solution of the pyrene-labeled peptide and the protein of interest in the assay buffer.

-

Titration:

-

Place a fixed concentration of the pyrene-labeled peptide (typically in the low micromolar to nanomolar range) in a quartz cuvette.

-

Record the initial fluorescence emission spectrum of the peptide (excitation at ~345 nm, emission scan from 360-600 nm).

-

Make sequential additions of the protein of interest to the cuvette, allowing the system to equilibrate after each addition.

-

Record the fluorescence emission spectrum after each protein addition.

-

-

Data Analysis:

Fluorescence Anisotropy Assay for Monitoring Protein-Peptide Interactions

Fluorescence anisotropy measures the rotational mobility of the fluorescent probe. When a small, rapidly tumbling pyrene-labeled peptide binds to a much larger protein, its rotational motion is significantly slowed, leading to an increase in fluorescence anisotropy. This change can be used to monitor binding events in real-time.[27][28]

Materials:

-

Purified pyrene-labeled peptide

-

Purified protein of interest

-

Assay buffer

-

Spectrofluorometer equipped with polarizers

Protocol:

-

Instrument Setup: Configure the spectrofluorometer for anisotropy measurements, setting the excitation and emission polarizers.

-

Sample Preparation: Prepare solutions of the pyrene-labeled peptide and the protein of interest in the assay buffer.

-

Titration:

-

Measure the anisotropy of the free pyrene-labeled peptide in the buffer.

-

Add increasing concentrations of the protein to the peptide solution.

-

Measure the fluorescence anisotropy after each addition, allowing for equilibration.

-

-

Data Analysis:

-

Plot the change in anisotropy as a function of the protein concentration.

-

Fit the data to a binding isotherm to calculate the Kd.

-

Applications in Protein Studies

The unique properties of Fmoc-3-pyrenyl-L-alanine make it suitable for a variety of applications in protein research:

-

Probing Local Environment: By incorporating the probe at specific sites, changes in the Py value can reveal alterations in the local hydrophobicity, indicative of conformational changes, protein folding, or binding to hydrophobic ligands or membrane interfaces.[4][5][8]

-

Monitoring Protein-Protein Interactions: The formation of pyrene excimers upon the association of two labeled protein molecules provides a direct measure of dimerization or oligomerization.[4][9]

-

Determining Binding Affinities: Fluorescence quenching or anisotropy titrations can be used to accurately determine the dissociation constants (Kd) of protein-ligand and protein-protein interactions.[1][25][26][29]

-

Förster Resonance Energy Transfer (FRET): The pyrene moiety can act as a FRET donor or acceptor with other fluorophores, such as tryptophan, to measure intramolecular distances and monitor conformational changes.[8][15][25][30]

Conclusion

Fmoc-3-pyrenyl-L-alanine is a valuable tool for researchers studying protein structure and function. Its straightforward incorporation into peptides via standard SPPS and the rich information content of its fluorescence signal provide a powerful approach to investigate a wide range of biological processes. By carefully designing experiments and analyzing the resulting fluorescence data, scientists can gain detailed insights into the molecular mechanisms underlying protein behavior.

References

- 1. The reactivity of tryptophan residues in proteins. Stopped-flow kinetics of fluorescence quenching - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Efficient synthesis of pyrenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Multiplex measurement of protein–peptide dissociation constants using dialysis and mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. Integrated Approach to Interaction Studies of Pyrene Derivatives with Bovine Serum Albumin: Insights from Theory and Experiment - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pyrene: a probe to study protein conformation and conformational changes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Pyrene-Apelin Conjugation Modulates Fluorophore-and Peptide-Micelle Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Fluorescence studies of pyrene maleimide-labeled translin: excimer fluorescence indicates subunits associate in a tail-to-tail configuration to form octamer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. Extent of Pyrene Excimer Fluorescence Emission is a Reflector of Distance and Flexibility: Analysis of the Segment Linking the LDL Receptor-binding and Tetramerization Domains of Apolipoprotein E3 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Distance Mapping in Proteins Using Fluorescence Spectroscopy: The Tryptophan-Induced Quenching (TrIQ) Method - PMC [pmc.ncbi.nlm.nih.gov]

- 14. revvity.com [revvity.com]

- 15. Generation of Intramolecular FRET Probes via Noncanonical Amino Acid Mutagenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. omlc.org [omlc.org]

- 17. researchgate.net [researchgate.net]

- 18. Quenching of tryptophan fluorescence in various proteins by a series of small nickel complexes - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 19. researchgate.net [researchgate.net]

- 20. Membrane Binding and Oligomerization of the Lipopeptide A54145 Studied by Pyrene Fluorescence - PMC [pmc.ncbi.nlm.nih.gov]

- 21. nbinno.com [nbinno.com]

- 22. files01.core.ac.uk [files01.core.ac.uk]

- 24. bpb-us-w1.wpmucdn.com [bpb-us-w1.wpmucdn.com]

- 25. The use of Fluorescence Resonance Energy Transfer (FRET) peptides for measurement of clinically important proteolytic enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. pubs.acs.org [pubs.acs.org]

- 27. The site-specific incorporation of p-iodo-L-phenylalanine into proteins for structure determination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. researchgate.net [researchgate.net]

- 29. researchgate.net [researchgate.net]

- 30. Non-natural Amino Acid Fluorophores for One- and Two-Step FRET Applications† - PMC [pmc.ncbi.nlm.nih.gov]

Probing the Peptide World: An In-depth Technical Guide to the Fluorescence Mechanism of Pyrene

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the principles and applications of pyrene fluorescence as a powerful tool for elucidating the intricacies of peptide structure, dynamics, and interactions. Pyrene, a polycyclic aromatic hydrocarbon, exhibits unique photophysical properties that make it an exquisitely sensitive probe of its molecular microenvironment. Its long fluorescence lifetime and the environment-dependent nature of its emission spectrum provide a window into the conformational states, aggregation tendencies, and binding events of peptides, all critical parameters in drug discovery and development.

The Core Fluorescence Mechanism of Pyrene

Pyrene's utility as a molecular probe stems from two key photophysical phenomena: the sensitivity of its monomer emission to solvent polarity and the formation of an excited-state dimer, or "excimer," upon close proximity of two pyrene molecules.

Monomer Emission and Environmental Polarity

When a pyrene molecule, covalently attached to a peptide, is in a dilute solution or in an environment where it is isolated from other pyrene moieties, it exhibits a characteristic structured fluorescence emission spectrum with five distinct vibronic bands (approximately 375, 379, 385, 395, and 410 nm).[1] The relative intensities of these bands are highly sensitive to the polarity of the surrounding environment.[1][2]

The ratio of the intensity of the first vibronic band (I1 at ~375 nm) to the third vibronic band (I3 at ~385 nm), often referred to as the "Py value" or I1/I3 ratio, serves as an empirical measure of the local polarity.[3] In a nonpolar, hydrophobic environment, such as the core of a folded peptide or within a lipid membrane, the I1/I3 ratio is low (typically < 1.0). Conversely, in a polar, aqueous environment, this ratio is significantly higher (approaching 1.9).[3] This property allows researchers to monitor changes in peptide conformation that alter the exposure of the pyrene probe to the solvent.

Excimer Formation: A Spectroscopic Ruler

A hallmark of pyrene fluorescence is the formation of an excimer, an excited-state dimer formed between an excited pyrene molecule and a ground-state pyrene molecule.[1][4] This interaction results in a broad, unstructured, and red-shifted emission band centered around 460-500 nm.[1][5] A critical requirement for excimer formation is that the two pyrene molecules must be in close proximity, typically within 3-4 Å, and have a parallel orientation.[1][4] This short-range interaction makes pyrene an excellent "spectroscopic ruler" for probing intramolecular and intermolecular distances in peptide systems.

The ratio of the excimer fluorescence intensity (IE) to the monomer fluorescence intensity (IM) is a direct measure of the extent of pyrene-pyrene interaction and, by extension, the proximity of the peptide segments to which they are attached. This is particularly useful for studying:

-

Peptide Folding and Unfolding: Changes in the tertiary or quaternary structure of a peptide can bring two pyrene-labeled residues into or out of proximity, resulting in a corresponding change in the IE/IM ratio.

-

Peptide Aggregation and Oligomerization: As peptides aggregate, the intermolecular distances between pyrene labels on different peptide molecules decrease, leading to an increase in excimer emission.[4]

-

Peptide-Membrane Interactions: The binding and insertion of pyrene-labeled peptides into lipid bilayers can concentrate the probes, facilitating excimer formation.[4]

Quantitative Data on Pyrene Photophysics

The following tables summarize key quantitative data for pyrene fluorescence, providing a reference for experimental design and data interpretation.

Table 1: Photophysical Properties of Pyrene in Various Solvents

| Solvent | Dielectric Constant (ε) | I1/I3 Ratio | Fluorescence Quantum Yield (Φf) | Fluorescence Lifetime (τ) (ns) |

| Cyclohexane | 2.02 | 0.62 | 0.65 | 410 |

| Benzene | 2.28 | 0.85 | 0.53 | 380 |

| Dichloromethane | 8.93 | 1.25 | 0.30 | 200 |

| Acetone | 20.7 | 1.48 | 0.25 | 160 |

| Acetonitrile | 37.5 | 1.55 | 0.23 | 150 |

| Water | 80.1 | 1.87 | 0.10 | 120 |

Data compiled from various sources, including[3][6][7]. Values can vary slightly depending on the specific experimental conditions (e.g., temperature, presence of oxygen).

Table 2: Representative Excimer-to-Monomer (E/M) Ratios in Peptide Systems

| Peptide System | Phenomenon Studied | Approximate E/M Ratio | Reference |

| Apolipoprotein E3 (apoE3) with two pyrene labels ~5 Å apart | Intramolecular distance | ~3.0 | [5][8] |

| Apolipoprotein E3 (apoE3) with two pyrene labels ~20 Å apart | Intramolecular distance | ~1.0 | [5][8] |

| Trypsin substrate peptide with pyrene at N- and C-termini | Enzymatic cleavage | High (before cleavage), Low (after cleavage) | [9] |

| Cyclic peptides with two pyrene moieties | Metal ion sensing | Varies with metal ion presence | [10][11] |

| Amphiphilic peptide P12 | Micelle formation | Increases with peptide concentration above CMC | [12] |

Experimental Protocols

The following are generalized protocols for steady-state and time-resolved fluorescence spectroscopy of pyrene-labeled peptides. Specific parameters should be optimized for each experimental system.

Labeling Peptides with Pyrene

-

Peptide Preparation: Synthesize the peptide with a cysteine residue at the desired labeling site. If the peptide has other native cysteines that should not be labeled, they must be protected.

-

Reduction of Disulfide Bonds: Dissolve the peptide in a suitable buffer (e.g., phosphate or Tris buffer, pH 7.0-7.5). Add a 10-fold molar excess of a reducing agent like Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) and incubate for 1 hour at room temperature to reduce any disulfide bonds.

-

Removal of Reducing Agent: Remove the excess reducing agent by dialysis, size-exclusion chromatography, or spin filtration. This step is crucial as the reducing agent can react with the pyrene labeling reagent.

-

Labeling Reaction: Prepare a stock solution of a sulfhydryl-reactive pyrene derivative, such as N-(1-pyrene)maleimide (NPM), in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). Add a 5- to 10-fold molar excess of the pyrene reagent to the peptide solution. The reaction is typically carried out in the dark for 2-4 hours at room temperature or overnight at 4°C.

-

Quenching the Reaction: Quench any unreacted pyrene maleimide by adding a small molecule thiol, such as β-mercaptoethanol or cysteine.

-

Purification of the Labeled Peptide: Remove the unreacted pyrene and the quenching agent by extensive dialysis or chromatography (e.g., reverse-phase HPLC).

-

Characterization: Confirm the successful labeling and determine the labeling efficiency using mass spectrometry and UV-Vis spectroscopy (pyrene has a characteristic absorbance maximum around 340 nm).

Steady-State Fluorescence Spectroscopy

-

Sample Preparation: Prepare a series of peptide solutions at the desired concentrations in a suitable buffer. The final concentration will depend on the quantum yield of the pyrene-peptide conjugate but is typically in the low micromolar range. Ensure the absorbance of the sample at the excitation wavelength is below 0.1 to avoid inner filter effects.

-

Instrument Settings:

-

Excitation Wavelength: Typically 340-345 nm.

-

Emission Wavelength Range: 360-600 nm to capture both monomer and excimer emission.

-

Excitation and Emission Slit Widths: Typically 2-5 nm. Adjust to optimize the signal-to-noise ratio without sacrificing spectral resolution.

-

Integration Time: 0.1-1 s/nm.

-

-

Data Acquisition: Record the fluorescence emission spectrum of a buffer blank and subtract it from the sample spectra.

-

Data Analysis:

-

Polarity: Calculate the I1/I3 ratio from the intensities of the first and third vibronic peaks of the monomer emission.

-

Proximity: Calculate the E/M ratio by dividing the intensity of the excimer peak (at ~480 nm) by the intensity of a monomer peak (e.g., at 375 nm).

-

Time-Resolved Fluorescence Spectroscopy

-

Sample Preparation: Prepare samples as for steady-state measurements. Degassing the sample by bubbling with nitrogen or argon can be important to remove oxygen, which is a dynamic quencher of pyrene fluorescence.

-

Instrumentation: Use a time-correlated single-photon counting (TCSPC) or a pulsed laser system.

-

Instrument Settings:

-

Excitation Source: A pulsed laser or LED with an excitation wavelength around 340 nm.

-

Emission Wavelength: Set the emission monochromator to the desired wavelength for monitoring monomer decay (e.g., 375 nm) or excimer decay (e.g., 480 nm).

-

-

Data Acquisition: Collect the fluorescence decay profiles until a sufficient number of photon counts are accumulated in the peak channel.

-

Data Analysis: Fit the fluorescence decay data to a multi-exponential decay model to determine the fluorescence lifetimes (τ) of the monomer and excimer species. The complexity of the decay kinetics can provide insights into the different populations of pyrene-labeled peptides in the sample.

Visualizing Pyrene Fluorescence Mechanisms and Workflows

The following diagrams, generated using the DOT language, illustrate the core concepts and experimental workflows discussed in this guide.

Caption: The fundamental fluorescence mechanisms of pyrene.

Caption: A typical experimental workflow for studying peptides with pyrene.

References

- 1. Pyrene: A Probe to Study Protein Conformation and Conformational Changes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Fluorescence of pyrene and its derivatives to reveal constituent and composition dependent solvation within hydrophobic deep eutectic solvents - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Extent of Pyrene Excimer Fluorescence Emission is a Reflector of Distance and Flexibility: Analysis of the Segment Linking the LDL Receptor-binding and Tetramerization Domains of Apolipoprotein E3 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. omlc.org [omlc.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Development of peptide substrates for trypsin based on monomer/excimer fluorescence of pyrene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. Pyrene-Modified Cyclic Peptides Detect Cu2+ Ions by Fluorescence in Water [mdpi.com]

- 12. researchgate.net [researchgate.net]

The Emergence of Smart Biomaterials: A Technical Guide to the Potential Uses of Fmoc-3-pyrenyl-L-alanine in Materials Science

For Researchers, Scientists, and Drug Development Professionals

The field of materials science is continually driven by the quest for novel molecules that can self-assemble into functional supramolecular structures. Among these, N-α-Fmoc-protected amino acids have garnered significant attention for their ability to form well-defined nanofibers that can entrap water to create hydrogels. This technical guide delves into the potential of a particularly promising derivative, Fmoc-3-pyrenyl-L-alanine, in the realm of advanced materials. The incorporation of the pyrene moiety, a polycyclic aromatic hydrocarbon known for its unique photophysical properties, bestows this molecule with intrinsic fluorescence, making it a powerful tool for the development of responsive and trackable biomaterials.

Fmoc-3-pyrenyl-L-alanine stands at the intersection of peptide chemistry and materials science, offering a unique combination of biocompatibility, self-assembly capabilities, and fluorescence.[1] Its pyrene group facilitates strong π-π stacking interactions, a key driving force in the self-assembly process, which can be harnessed to create advanced materials with tailored optical and mechanical properties.[1] This guide will explore the fundamental principles of its self-assembly, detail experimental protocols for the formation and characterization of derived materials, and present a comprehensive overview of its potential applications, particularly in the development of hydrogels for sensing, drug delivery, and tissue engineering.

The Core Principle: Self-Assembly into Nanostructured Hydrogels

The formation of hydrogels from Fmoc-amino acids is a hierarchical process driven by a combination of non-covalent interactions. While specific data for Fmoc-3-pyrenyl-L-alanine is limited, the mechanism can be inferred from extensive studies on analogous molecules like Fmoc-phenylalanine. The primary driving forces are:

-

π-π Stacking: The aromatic fluorenyl groups of the Fmoc protector and the pyrene moieties engage in strong π-π stacking interactions, which are crucial for the initial aggregation and stabilization of the nanofibrous structures.[1]

-

Hydrogen Bonding: Intermolecular hydrogen bonds form between the amino acid backbones, leading to the formation of β-sheet-like structures that constitute the core of the nanofibers.

-

Hydrophobic Interactions: The hydrophobic nature of the pyrene and fluorenyl groups drives their sequestration away from water, promoting aggregation and fiber formation.

This multi-driven assembly process results in the formation of long, entangled nanofibers that create a three-dimensional network capable of immobilizing large volumes of water, thus forming a hydrogel.

Quantitative Data Summary

Table 1: Critical Gelation Concentration (CGC) of Fmoc-Amino Acid Hydrogels

| Fmoc-Amino Acid Derivative | Critical Gelation Concentration (CGC) | Method of Gelation | Reference |

| Fmoc-Phenylalanine (Fmoc-F) | 2.0 mg/mL | pH switch | [2] |

| Fmoc-Phenylalanine (Fmoc-F) | ~6 mM | pH switch | [3] |

| Fmoc-FFK | 0.5 - 1.0 wt% | Solvent switch | [2] |

| Fmoc-Glycine (Fmoc-G) | 8 mg/mL | pH switch with GdL | [4] |

| Fmoc-Isoleucine (Fmoc-I) | 7 mg/mL | pH switch with GdL | [4] |

Table 2: Mechanical Properties of Fmoc-Amino Acid Hydrogels (Rheology)

| Fmoc-Amino Acid Derivative | Concentration | Storage Modulus (G') | Method of Gelation | Reference |

| Fmoc-FFK/Fmoc-FF (1/20 w/w) | 1.0 wt% | 9412 Pa | Solvent switch | [2] |

| Fmoc-FFK | 2.0 wt% | 24.3 Pa | Solvent switch | [2] |

| Fmoc-3-F-Phe | Not specified | ~4200 Pa | Not specified | [5] |

| Fmoc-4-Br-Phe | Not specified | ~130 Pa | Not specified | [5] |

Table 3: Fluorescence Properties of Pyrene and Fmoc-Amino Acids

| Fluorophore | Condition | Monomer Emission (λem) | Excimer Emission (λem) | Reference |

| Pyrene | In solution | 370-400 nm | 480-500 nm | [6] |

| Fmoc-F | 20 mmol L-1 | 320 nm | - | [7] |

| Fmoc-FF | 20 mmol L-1 | - | 330 nm (red-shifted) | [7] |

Key Experimental Protocols

The following are detailed methodologies for the preparation and characterization of Fmoc-amino acid hydrogels, adapted from the literature. These protocols provide a solid foundation for researchers working with Fmoc-3-pyrenyl-L-alanine, though optimization may be required.

Hydrogel Formation via pH Switch

This method involves dissolving the Fmoc-amino acid at a high pH where it is soluble and then gradually lowering the pH to trigger self-assembly and gelation.

-

Dissolution: Weigh a desired amount of Fmoc-3-pyrenyl-L-alanine powder and suspend it in deionized water.

-

Basification: Add a stoichiometric amount of 0.1 M NaOH to the suspension to deprotonate the carboxylic acid group, leading to the dissolution of the powder. Gentle warming (e.g., to 40°C) can aid this process.[4]

-

Gelation Trigger: Induce gelation by slowly lowering the pH. This can be achieved by:

-

Acid Titration: The dropwise addition of a dilute acid like 0.1 M HCl.

-

Glucono-δ-lactone (GdL) Hydrolysis: Adding a calculated amount of GdL, which will slowly hydrolyze to gluconic acid, ensuring a gradual and uniform pH drop throughout the solution.[4] The final pH can be controlled by the amount of GdL added.

-

-

Maturation: Allow the solution to stand undisturbed at room temperature for several hours to overnight to allow for the complete formation and maturation of the hydrogel network.

Characterization Techniques

-

Transmission Electron Microscopy (TEM): To visualize the nanofibrous network of the hydrogel, a small aliquot of the gel is typically deposited on a TEM grid, stained (e.g., with uranyl acetate), and dried before imaging. This allows for the determination of fiber morphology, diameter, and network density.[1]

-

Rheology: The viscoelastic properties of the hydrogel are characterized using a rheometer. Oscillatory frequency sweeps are performed to measure the storage modulus (G') and loss modulus (G''). A hydrogel is typically characterized by G' being significantly higher than G'', indicating a solid-like behavior.[5]

-

Fluorescence Spectroscopy: The unique photophysical properties of the pyrene moiety can be investigated using a fluorescence spectrophotometer. By exciting the sample at a wavelength appropriate for pyrene (e.g., ~340 nm), both monomer and excimer fluorescence can be monitored. The ratio of excimer to monomer intensity (IE/IM) provides valuable information about the proximity of the pyrene units and the microenvironment within the hydrogel.[6]

Potential Applications in Materials Science

The unique combination of self-assembly and intrinsic fluorescence makes Fmoc-3-pyrenyl-L-alanine a highly attractive building block for a variety of advanced materials.

Fluorescent Probes and Sensors

The fluorescence of the pyrene group is highly sensitive to its local environment. The formation of pyrene excimers (excited-state dimers) occurs when two pyrene molecules are in close proximity (~3-4 Å), resulting in a characteristic red-shifted emission compared to the monomer. This phenomenon can be exploited to develop "turn-on" or ratiometric fluorescent sensors. For instance, a hydrogel made from Fmoc-3-pyrenyl-L-alanine could be designed to undergo a conformational change in the presence of a specific analyte, altering the distance between pyrene moieties and thus changing the IE/IM ratio. This could be applied to the detection of metal ions, biomolecules, or changes in physical parameters like temperature and pH.

Drug Delivery Vehicles

The nanofibrous network of the hydrogel can serve as a scaffold for the encapsulation and controlled release of therapeutic agents. The release kinetics can be tuned by modifying the density of the hydrogel network, which can be controlled by factors such as the concentration of the gelator and the pH of gelation. The intrinsic fluorescence of the pyrene moiety allows for the tracking of the hydrogel carrier in vitro and potentially in vivo, providing valuable information on its localization and degradation.

Scaffolds for Tissue Engineering

Biocompatible hydrogels that mimic the extracellular matrix are of great interest in tissue engineering. The self-assembled nanofibers of Fmoc-amino acids can provide a suitable environment for cell adhesion, proliferation, and differentiation. The mechanical properties of the hydrogel can be tailored to match those of specific tissues. Furthermore, the pyrene groups could be used to monitor changes in the scaffold's integrity or to track cell-material interactions through fluorescence imaging.

Future Perspectives

Fmoc-3-pyrenyl-L-alanine represents a versatile platform for the design of novel functional biomaterials. Future research will likely focus on several key areas:

-

Co-assembly: Exploring the co-assembly of Fmoc-3-pyrenyl-L-alanine with other Fmoc-amino acids or peptides to create multi-component hydrogels with tunable properties and enhanced functionalities.

-

Stimuli-Responsive Materials: Designing hydrogels that respond to external stimuli such as light, temperature, or enzymes, leveraging the unique properties of the pyrene moiety.

-

Bioconjugation: Attaching bioactive molecules, such as cell-adhesion ligands or growth factors, to the Fmoc-3-pyrenyl-L-alanine to create more sophisticated and targeted biomaterials.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Hydrogels formed from Fmoc amino acids - CrystEngComm (RSC Publishing) DOI:10.1039/C5CE00801H [pubs.rsc.org]

- 5. A Review on the Rheological Properties of Single Amino Acids and Short Dipeptide Gels [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

In-Depth Technical Guide to the Safety and Handling of Fmoc-3-pyrenyl-L-alanine

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended as a technical guide for trained professionals in research and development. It is not a substitute for a comprehensive Safety Data Sheet (SDS) from the manufacturer. Always consult the specific SDS provided with the product before handling. The information herein is compiled from available data on similar compounds and general laboratory safety practices.

Introduction

Fmoc-3-pyrenyl-L-alanine is a fluorescently labeled amino acid derivative crucial for advancements in peptide chemistry and drug development.[1] Its pyrene moiety serves as a fluorescent probe, enabling researchers to monitor peptide synthesis, study protein interactions, and develop novel diagnostic and therapeutic agents.[1] This guide provides a detailed overview of the safety and handling precautions necessary when working with this compound, tailored for a scientific audience.

Compound Identification and Properties

Table 1: Physical and Chemical Properties of Fmoc-3-pyrenyl-L-alanine

| Property | Value | Source(s) |

| Chemical Name | N-(9-Fluorenylmethoxycarbonyl)-3-(1-pyrenyl)-L-alanine | [2][3] |

| Synonyms | Fmoc-L-Ala(1-Pyn)-OH, Fmoc-Pyr-Ala-OH | |

| CAS Number | 183071-07-0 | [2][3][4][5][6] |

| Molecular Formula | C₃₄H₂₅NO₄ | [1][2][3][4] |

| Molecular Weight | 511.58 g/mol | [1][3] |